2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Description

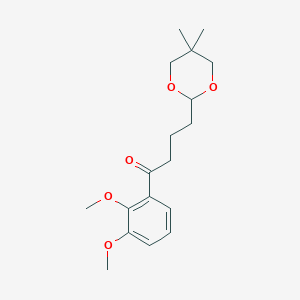

Chemical Structure: The compound features a butyrophenone backbone substituted with a 5,5-dimethyl-1,3-dioxan-2-yl group at the 4-position and methoxy groups at the 2' and 3' positions on the aromatic ring (CAS: 898756-01-9; Molecular Formula: C₁₈H₂₆O₅; Molecular Weight: 322.40) . The dioxane ring enhances steric and electronic stability, while the methoxy groups influence solubility and reactivity.

Applications: This compound and its analogs are intermediates in pharmaceuticals, agrochemicals, and materials science, particularly where controlled release or stability is critical .

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-18(2)11-22-16(23-12-18)10-6-8-14(19)13-7-5-9-15(20-3)17(13)21-4/h5,7,9,16H,6,8,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLBIYSNVTUGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646014 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-01-9 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where the dioxane ring is acylated using a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Final Coupling: The intermediate product is then coupled with a butyrophenone derivative under basic conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS Number: 898756-01-9) is a synthetic organic compound with a molecular formula of CHO and a molecular weight of 322.40 g/mol. This compound belongs to the family of butyrophenones, which are known for their diverse applications in pharmaceuticals and material science.

Pharmaceutical Development

Butyrophenones are primarily recognized for their role as antipsychotic agents. The specific compound this compound has been investigated for its potential neuropharmacological properties. Research indicates that modifications in the butyrophenone structure can enhance binding affinity to dopamine receptors, which is crucial for developing effective treatments for schizophrenia and other psychiatric disorders.

Antioxidant Activity

Recent studies have shown that derivatives of butyrophenones exhibit significant antioxidant properties. The presence of the dimethoxy group may contribute to this activity by stabilizing free radicals. This characteristic makes the compound a candidate for further research in oxidative stress-related conditions, including neurodegenerative diseases.

Material Science

The compound's unique structural features allow it to be explored as a potential additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Initial studies suggest that butyrophenone derivatives might improve the performance of materials used in electronic and automotive applications.

Case Study 1: Neuropharmacological Assessment

A study conducted by researchers at a leading pharmacology institute evaluated the effects of this compound on rat models exhibiting symptoms of schizophrenia. The compound was administered in varying doses over a period of four weeks. Results indicated a dose-dependent reduction in hyperactivity and an improvement in cognitive function, suggesting its potential as an antipsychotic agent.

Case Study 2: Antioxidant Properties Evaluation

In another study focused on the antioxidant capabilities of butyrophenone derivatives, researchers synthesized several analogs including this compound. Using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay methods, the compound demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 3: Polymer Enhancement

A collaborative project between chemists and material scientists explored the incorporation of butyrophenone derivatives into polycarbonate matrices. The modified polymers exhibited enhanced thermal resistance and mechanical strength under stress testing conditions, indicating promising applications in high-performance materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethoxyphenyl group and dioxane ring allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring significantly alter physicochemical properties:

Key Findings :

Physicochemical Properties

- Boiling Points : Dichloro derivatives exhibit higher boiling points (e.g., 404.7°C for 3',5'-dichloro) due to stronger intermolecular forces compared to methoxy analogs (data unavailable for target compound) .

- Density : Dichloro derivatives (1.003 g/cm³) are denser than methoxy-substituted compounds, reflecting halogen atomic mass contributions .

- Solubility: Methoxy groups improve solubility in polar solvents (e.g., DMF, ethanol) compared to halogenated analogs, which favor non-polar solvents .

Research Implications and Challenges

- Stability : The 5,5-dimethyl-1,3-dioxane ring imparts hydrolytic stability, making these compounds suitable for prolonged storage compared to linear ethers .

- Biological Activity : Methoxy-substituted analogs are explored in drug design for their moderate lipophilicity and metabolic stability, whereas halogenated variants may exhibit enhanced binding to hydrophobic enzyme pockets .

- Data Gaps: Limited experimental data (e.g., melting points, spectral profiles) for the target compound necessitate further characterization.

Biological Activity

2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS Number: 898756-01-9) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the endocannabinoid system. Research indicates that it may act as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, thereby enhancing the levels of these signaling molecules in the body .

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance:

- Ovarian Cancer Cells : The compound demonstrated significant inhibition of cell viability in OVCAR-3 and COV318 cell lines with IC50 values of 31.5 µM and 43.9 µM, respectively .

Neurotransmitter Modulation

The compound's potential effects on neurotransmitter systems were evaluated using positron emission tomography (PET) imaging. It was found to influence synaptic activity, which may be beneficial for neurological disorders .

Study 1: Inhibition of MAGL

A detailed investigation into the compound's interaction with MAGL showed that it effectively inhibits this enzyme, leading to increased levels of endocannabinoids. This was evidenced by a significant reduction in cell viability in cancer models that overexpress MAGL .

Study 2: Neurotransmitter Imaging

Using cross-species PET imaging, researchers assessed the impact of the compound on neurotransmitter release and uptake in various brain regions. The results indicated a notable modulation of dopamine and serotonin pathways, suggesting potential applications in treating mood disorders .

Comparative Analysis

| Property | Value |

|---|---|

| Molecular Weight | 322.40 g/mol |

| CAS Number | 898756-01-9 |

| Antiproliferative IC50 (OVCAR-3) | 31.5 µM |

| Antiproliferative IC50 (COV318) | 43.9 µM |

| Mechanism | MAGL Inhibition |

Q & A

Basic: What are the common synthetic routes for preparing 2',3'-dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol with aryl halides (e.g., 1,3-dichloro-4-fluorobenzene) in the presence of a base like Cs₂CO₃ and a polar aprotic solvent (e.g., DMF) at elevated temperatures (~130°C). Purification is achieved through recrystallization using CH₂Cl₂/EtOAc mixtures to yield crystalline products . For stereochemical control, mixed anhydride methods with pivaloyl chloride and triethylamine have been employed to couple intermediates to chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone .

Advanced: How can reaction conditions be optimized to improve yields in copper-catalyzed alkylation of this compound?

Answer:

Optimization involves catalyst selection, solvent choice, and temperature control. For example, copper-catalyzed alkylation of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanamide with secondary alkyl halides (e.g., bromocyclohexane) under photoinduced conditions achieves ~90% yield. Key parameters include:

- Catalyst : Cu(I) or Cu(II) salts with ligands like phenanthroline.

- Solvent : Non-polar solvents (hexanes) to minimize side reactions.

- Purification : Gradient elution in column chromatography (hexanes → EtOAc/hexanes) .

Basic: What analytical techniques are used to characterize this compound and its intermediates?

Answer:

Standard techniques include:

- NMR spectroscopy : For structural confirmation, particularly ¹H and ¹³C NMR to resolve methoxy and dioxane ring signals.

- FT-IR : To identify carbonyl (C=O) stretching (~1635 cm⁻¹) and dioxane ring vibrations (~1091 cm⁻¹) .

- Mass spectrometry (EI-MS) : To confirm molecular ions (e.g., m/z 299.3 for C₁₆H₃₃NO₂Si derivatives) .

Advanced: How can analytical challenges like low solubility or matrix interference be addressed in environmental samples?

Answer:

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges for preconcentration and matrix removal. Precondition with methanol and filter samples through GF/F (0.7 μm) to eliminate particulates .

- Glassware deactivation : Treat with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .

- LC-MS/MS : Employ deuterated internal standards (e.g., triclosan-d₃) for quantification in complex matrices like wastewater .

Basic: How is the biological activity of this compound assessed in pharmacological studies?

Answer:

- In vitro assays : Enzyme inhibition studies (e.g., enoyl-acyl carrier protein reductase) using tritium-labeled substrates.

- Cell-based models : Cytotoxicity screening in mammalian cell lines (e.g., HepG2) at varying concentrations (1–100 μM).

- Structural analogs : Compare activity of derivatives (e.g., fluorinated or spirocyclic butyrophenones) to establish pharmacophore requirements .

Advanced: What strategies are used to resolve contradictions in structure-activity relationship (SAR) data for derivatives?

Answer:

- Stereoisomer synthesis : Prepare and test individual stereoisomers (e.g., via chiral oxazolidinone auxiliaries) to isolate stereochemical effects .

- Computational modeling : Density functional theory (DFT) to predict electronic effects of substituents (e.g., methoxy vs. nitro groups) on binding affinity.

- Meta-analysis : Cross-reference data from analogs (e.g., 4'-heptyl or 4'-nitro derivatives) to identify trends in logP vs. activity .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage : Keep at −18°C in amber vials to prevent photodegradation.

- Matrix effects : Avoid aqueous buffers; use anhydrous solvents (e.g., EtOAc) for long-term storage.

- Handling : Use deactivated glassware to minimize adsorption losses .

Advanced: How can degradation pathways be elucidated under hydrolytic or oxidative conditions?

Answer:

- Forced degradation studies : Expose to 0.1 M HCl/NaOH (hydrolysis) or H₂O₂ (oxidation) at 40°C.

- LC-HRMS : Monitor degradation products (e.g., cleavage of dioxane rings or demethylation).

- Kinetic modeling : Determine rate constants (k) and activation energy (Eₐ) using Arrhenius plots .

Basic: What structural analogs of this compound are commonly studied?

Answer:

- Alkyl chain variants : 4'-heptyl, 4'-ethyl, or 4'-nitrobutyrophenones .

- Heterocyclic modifications : Replacement of dioxane with tetrahydrofuran or pyran rings .

- Functional groups : Introduction of fluoro, chloro, or trifluoromethyl substituents on the phenyl ring .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents increase electrophilicity, enhancing Suzuki-Miyaura coupling yields.

- Electron-donating groups (EDGs) : Methoxy groups decrease reactivity in nucleophilic substitutions but stabilize radical intermediates in photoinduced reactions .

- Steric effects : Bulky substituents (e.g., tert-butyl) on the dioxane ring can hinder access to catalytic sites, requiring higher temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.